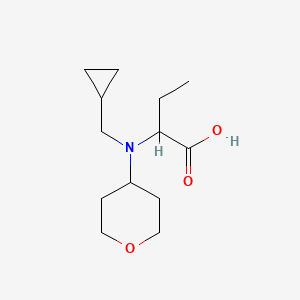
2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)butanoic acid
Vue d'ensemble
Description
2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)butanoic acid (hereafter referred to as 2-CMB) is a cyclic organic compound that has been studied extensively for its potential applications in scientific research. It is a derivative of the amino acid glycine and is a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to increased levels of acetylcholine in the brain. This has been linked to a number of neurological and cognitive benefits, making 2-CMB a potentially useful compound for scientific research.
Applications De Recherche Scientifique
Novel Synthesis Methods
Research has demonstrated innovative methods for synthesizing compounds with structural elements similar to the compound . For instance, the novel tunable CuX(2)-mediated cyclization reaction of cyclopropylideneacetic acids and esters facilitates the facile synthesis of 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones, showcasing a method that could potentially be applied or adapted for synthesizing structurally related compounds (Huang & Zhou, 2002).
Bioactive Compound Synthesis
Studies on the synthesis of cyclopropane fatty acids as possible inhibitors of mycolic acid biosynthesis in mycobacteria highlight the medicinal chemistry applications of compounds with cyclopropyl groups. These findings could provide a foundation for researching the bioactivity of similar compounds, possibly including the target molecule (Hartmann et al., 1994).
Heterocyclic Compound Development
The one-pot synthesis of 2-amino-2-chromene and 2-amino-3-cyano-4H-pyran derivatives, promoted by potassium fluoride, underscores the importance of heterocyclic compounds in developing pharmaceuticals and biologically active molecules. This research could be relevant to understanding the synthesis and potential applications of the compound (Maleki & Sheikh, 2015).
Antimicrobial Activity
Research into the synthesis of substituted chromeno[2,3-d]pyrimidinone derivatives and their antimicrobial activity demonstrates the potential for structurally complex compounds to serve as bases for developing new antimicrobial agents. Such studies may provide insights into the pharmaceutical applications of compounds similar to "2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)butanoic acid" (Ghashang et al., 2013).
Green Chemistry Applications
The use of taurine as a green bio-organic catalyst for promoting organic reactions under green conditions highlights the growing importance of environmentally friendly synthesis methods. This approach could potentially be adapted for the synthesis of environmentally sustainable compounds, including those structurally related to the compound of interest (Shirini & Daneshvar, 2016).
Mécanisme D'action
Target of Action
The tetrahydropyran component of the molecule is commonly used in organic synthesis, particularly as a protecting group for alcohols .
Mode of Action
Without specific information on “2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)butanoic acid”, it’s difficult to describe its mode of action. Tetrahydropyranyl ethers, which are derived from the reaction of alcohols and 3,4-dihydropyran, are resilient to a variety of reactions .
Biochemical Pathways
Tetrahydropyran is a core component of pyranose sugars, such as glucose , suggesting that it could potentially interact with biochemical pathways involving these sugars.
Result of Action
Without specific information, it’s difficult to describe the molecular and cellular effects of “this compound”. Compounds containing a tetrahydropyran ring could potentially have a variety of effects, depending on their specific structures and targets .
Action Environment
The action, efficacy, and stability of “this compound” would likely be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. The tetrahydropyran component of the molecule is a colourless volatile liquid , suggesting that it could potentially be sensitive to environmental conditions such as temperature and pressure.
Propriétés
IUPAC Name |
2-[cyclopropylmethyl(oxan-4-yl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-2-12(13(15)16)14(9-10-3-4-10)11-5-7-17-8-6-11/h10-12H,2-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWXGWJJHUQPFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(CC1CC1)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



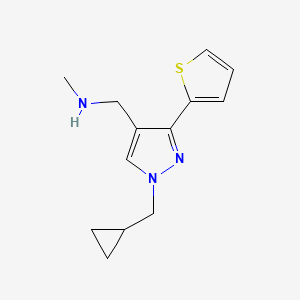


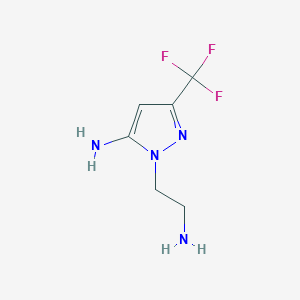

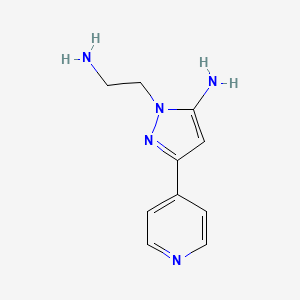
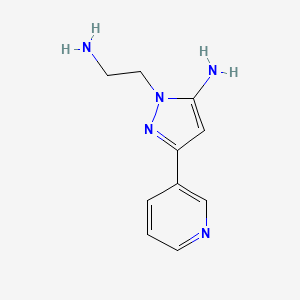
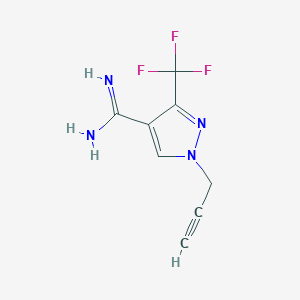
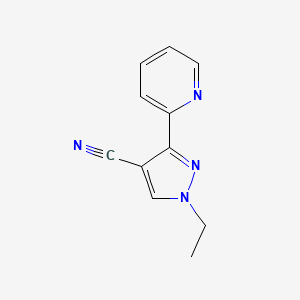


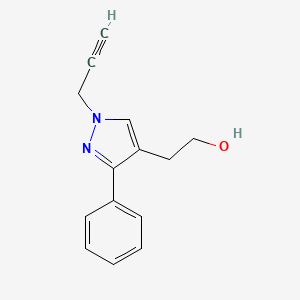
![Methyl 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1492799.png)
![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1492800.png)